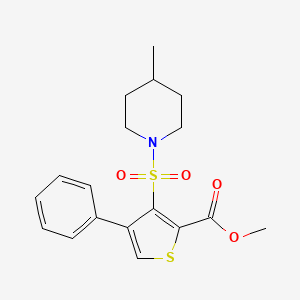![molecular formula C21H16N4O B2432380 N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide CAS No. 2305341-26-6](/img/structure/B2432380.png)
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
The synthesis of N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide involves several steps. One common method includes the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions typically involve refluxing in a suitable solvent such as N,N-dimethylformamide, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Analyse Des Réactions Chimiques
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and substituted thiourea . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield 1,3,4-thiadiazoles, while the reaction with halo ketones can produce 1,3-thiazoles .
Applications De Recherche Scientifique
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains . Additionally, it has been investigated for its anticancer properties, with research indicating its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In the industry, it is used in the development of fluorescent probes and materials due to its favorable photophysical properties .
Mécanisme D'action
The mechanism of action of N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. As a purine analogue, it can interfere with purine biochemical reactions, acting as an antimetabolite . This interference can inhibit the activity of enzymes such as HMG-CoA reductase, COX-2, and AMP phosphodiesterase, leading to various therapeutic effects . The compound’s ability to bind to peripheral benzodiazepine receptors also contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include pyrazolo[1,5-a]pyrimidine derivatives such as 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol . These compounds share some biological activities, such as antimicrobial and anticancer properties, but differ in their specific molecular targets and pathways. The unique structure of this compound allows for distinct interactions with biological molecules, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-2-20(26)24-17-10-6-9-16(13-17)19-11-12-22-21-18(14-23-25(19)21)15-7-4-3-5-8-15/h2-14H,1H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPHXXQKPBTWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)
![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)




![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
